molecular formula C8H8N2O B142161 7-methyl-1H-benzo[d]imidazol-4-ol CAS No. 126462-95-1

7-methyl-1H-benzo[d]imidazol-4-ol

Cat. No. B142161
M. Wt: 148.16 g/mol
InChI Key: ULRSUUNKPNRHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-1H-benzo[d]imidazol-4-ol, also known as 4-methyl-1H-benzimidazol-2-ol, is a heterocyclic compound with a molecular formula of C8H8N2O. This compound has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 7-methyl-1H-benzo[d]imidazol-4-ol is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes or by interfering with the function of specific proteins in the body. For example, it has been reported that 7-methyl-1H-benzo[d]imidazol-4-ol can inhibit the activity of xanthine oxidase by binding to the active site of the enzyme, which reduces the production of uric acid.

Biochemical And Physiological Effects

7-methyl-1H-benzo[d]imidazol-4-ol has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to have antioxidant properties, which can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. In addition, it has been shown to have antitumor properties, which can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-methyl-1H-benzo[d]imidazol-4-ol in lab experiments is its relatively simple synthesis method. In addition, the compound has been extensively studied, and its biological activities and mechanism of action are well understood. However, one of the limitations is that the compound may exhibit cytotoxicity at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 7-methyl-1H-benzo[d]imidazol-4-ol. One direction is to investigate its potential applications in drug development, particularly in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its potential applications in materials science, such as in the development of new catalysts or sensors. Furthermore, more studies are needed to elucidate the mechanism of action of the compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 7-methyl-1H-benzo[d]imidazol-4-ol can be achieved through various methods. One of the most common methods involves the reaction of o-phenylenediamine with methyl formate in the presence of a catalyst. Another method involves the reaction of 2-methylbenzimidazole with chloroform in the presence of a base. The yield and purity of the product can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.

Scientific Research Applications

7-methyl-1H-benzo[d]imidazol-4-ol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. In addition, it has been found to be a potent inhibitor of several enzymes, such as xanthine oxidase, tyrosinase, and acetylcholinesterase, which are involved in various physiological processes.

properties

CAS RN

126462-95-1

Product Name

7-methyl-1H-benzo[d]imidazol-4-ol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

7-methyl-3H-benzimidazol-4-ol

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6(11)8-7(5)9-4-10-8/h2-4,11H,1H3,(H,9,10)

InChI Key

ULRSUUNKPNRHQW-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)O)NC=N2

Canonical SMILES

CC1=C2C(=C(C=C1)O)NC=N2

synonyms

1H-Benzimidazol-4-ol,7-methyl-(9CI)

Origin of Product

United States

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